molecular formula C4H4N2O4 B2954981 Sydnone, 3-(carboxymethyl)- CAS No. 26537-53-1

Sydnone, 3-(carboxymethyl)-

Cat. No.: B2954981
CAS No.: 26537-53-1
M. Wt: 144.09 g/mol
InChI Key: LOUSOZPCQXNUNJ-UHFFFAOYSA-N
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Description

Historical Context of Sydnone Derivatives in Heterocyclic Chemistry

The study of sydnones originated in 1935 with Earl and Mackney’s synthesis of N-phenylsydnone through cyclodehydration of N-nitroso-N-phenylglycine. Initial structural misassignments were corrected in 1946 when Baker, Ollis, and Poole redefined these compounds as mesoionic—a term describing their dipolar, resonance-stabilized architecture. Sydnones belong to the 1,2,3-oxadiazole family, where a five-membered ring sustains charge separation through delocalized π-electrons.

The introduction of carboxymethyl substituents at the C3 position, as seen in 3-(carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate, emerged from efforts to modulate electronic and steric properties while retaining mesoionic character. This modification enhances water solubility compared to alkyl-substituted analogues, as evidenced by its logP value of -1.66. Early synthetic routes relied on acetic anhydride-mediated cyclization, but modern methods employ trifluoroacetic anhydride for improved yields.

Position Within the 1,2,3-Oxadiazolium-Olate Chemical Taxonomy

3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate occupies a distinct niche in heterocyclic taxonomy, as illustrated below:

Property Value/Description Source
IUPAC Name 3-(carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate
Molecular Formula C₄H₄N₂O₄
Molecular Weight 144.09 g/mol
CAS Registry Number 26537-53-1
SMILES Notation OC(=O)C[N+]1=CC(=O)O[N-]1
Charge Distribution Positive charge delocalized across N1/N3; negative on O5

The compound’s mesoionic nature arises from its resonance hybrid, which cannot be represented by any single uncharged structure. X-ray crystallography of related sydnones reveals bond lengths intermediate between single and double bonds, confirming π-delocalization. The carboxymethyl group introduces an additional acidic proton (pKa ≈ 2.5–3.0) capable of hydrogen bonding, distinguishing it from simpler 3-alkyl derivatives.

Quantum mechanical calculations on analogous sydnones demonstrate significant dipole moments (4–6 D), with the carboxylate moiety further polarizing the electron density. This polarization facilitates interactions with biological targets, though such applications fall outside this article’s scope.

The compound’s stability under neutral conditions contrasts with its sensitivity to strong acids/bases, which protonate the oxadiazolium ring or hydrolyze the exocyclic ester. Thermal gravimetric analysis of similar compounds shows decomposition onset temperatures near 180°C, suggesting moderate thermal stability.

Properties

CAS No.

26537-53-1

Molecular Formula

C4H4N2O4

Molecular Weight

144.09 g/mol

IUPAC Name

2-(5-oxo-2H-oxadiazol-4-yl)acetic acid

InChI

InChI=1S/C4H4N2O4/c7-3(8)1-2-4(9)10-6-5-2/h6H,1H2,(H,7,8)

InChI Key

LOUSOZPCQXNUNJ-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The carboxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxadiazole ring may also participate in various chemical interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Sydnones are mesoionic compounds with diverse biological and chemical properties influenced by their substituents. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(Carboxymethyl)-...-olate -CH₂COOH C₄H₄N₂O₄ 144.086 Carboxylic acid group enhances hydrophilicity
3-(4-Chlorophenyl)-...-olate -C₆H₄Cl C₉H₆ClN₃O₂ 223.62 Aromatic chloro group improves lipophilicity
3-(p-Tolyl)-...-olate -C₆H₄CH₃ C₁₁H₁₁N₅O₂S 289.31 Thiosemicarbazone side chain for H-bonding
3-(2-Aminophenyl)-...-olate -C₆H₄NH₂ C₈H₇N₃O₂ 177.16 Amino group enables conjugation reactions

Key Observations :

  • The carboxymethyl derivative exhibits higher polarity due to the -COOH group, contrasting with the lipophilic 4-chlorophenyl and p-tolyl analogs.
  • Thiosemicarbazone derivatives (e.g., ) incorporate additional hydrogen-bonding sites (N-H, S), influencing crystal packing and bioactivity .

Structural and Crystallographic Data

Crystallographic studies highlight substituent effects on molecular geometry:

Compound Planarity (Å) Dihedral Angle (°) Intermolecular Interactions
3-(Carboxymethyl)-...-olate N/A N/A Likely H-bonding via -COOH
3-(p-Tolyl)-...-olate 0.002 46.31 N-H⋯O/S and C-H⋯O/S networks
Pyrazole-linked sydnone 0.006–0.019 37.84–46.60 π-π stacking between aromatic rings

Insights :

  • The carboxymethyl group’s absence of aromaticity may reduce π-π interactions but promote ionic or H-bonding in the solid state.
  • Thiosemicarbazone derivatives form 3D networks via multiple H-bonds, enhancing thermal stability .

Biological Activity

3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with various biological molecules, making it useful for biochemical studies and drug development.

Chemical Structure and Properties

The molecular formula of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate is C4H4N2O4, with a molecular weight of 144.09 g/mol. The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The carboxymethyl group enhances its solubility and reactivity.

The biological activity of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate can be attributed to its ability to interact with specific cellular targets. For instance, compounds in the oxadiazole family have been noted for their potential as histone deacetylase (HDAC) inhibitors, which play a crucial role in gene expression regulation and cancer therapy .

Biological Activity Overview

Research indicates that 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various human tumor cell lines. For example, one study reported activity against CNS (SNB-75), renal (UO-31), and non-small-cell lung (NCI-H522) cancer cell lines with growth inhibition percentages ranging from 25% to 46% compared to standard treatments like vincristine sulfate .
  • Antimicrobial Properties :
    • Some studies suggest that oxadiazole derivatives possess antimicrobial activity, potentially making them candidates for developing new antibiotics.

Case Study 1: Anticancer Activity

A recent study synthesized several oxadiazole derivatives and tested their anticancer properties against 60 human tumor cell lines. The results indicated that specific derivatives of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate showed promising results in inhibiting tumor growth compared to established chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of various oxadiazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results highlighted that certain derivatives exhibited significant inhibitory effects against these pathogens, indicating potential for further development in antimicrobial therapies.

Data Table: Biological Activities of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate

Activity Type Target Cell Line/Organism Inhibition (%) Reference
AnticancerSNB-75 (CNS)46.71
AnticancerUO-31 (Renal)31.52
AnticancerNCI-H522 (Lung)25.65
AntimicrobialE. coliSignificant
AntimicrobialS. aureusSignificant

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for confirming the structure of 3-(Carboxymethyl)-1,2,3-oxadiazol-3-ium-5-olate?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the planar sydnone ring and carboxymethyl substituent. Use SHELXL for refinement, with H atoms treated via a riding model or located via difference Fourier maps for precise bond length/angle determination (e.g., C–H = 0.95–0.99 Å, R factor < 0.035) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR in DMSO-d6 or CDCl3 can confirm electronic environments, particularly the mesoionic sydnone ring’s deshielded protons and carboxymethyl group signals .
    • Validation : Cross-reference crystallographic data (e.g., dihedral angles between rings) with computational models (DFT) to resolve discrepancies in planar geometry .

Q. How can synthetic routes for 3-(Carboxymethyl)sydnone derivatives be optimized for yield and purity?

  • Methodology :

  • Cyclocondensation : React 3-carboxymethyl sydnone precursors with thiosemicarbazides or aldehydes in acetic acid under reflux (3–5 hours). Monitor reaction progress via TLC and purify via recrystallization (DMF/acetic acid) .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.1:1 aldehyde:sydnone) and use sodium acetate as a catalyst. Typical yields range from 65–80% .

Advanced Research Questions

Q. How do intermolecular interactions in 3-(Carboxymethyl)sydnone derivatives influence their supramolecular assembly and crystallographic packing?

  • Methodology :

  • Hydrogen bonding : Analyze N–H⋯O/S and C–H⋯O/S interactions using Mercury or PLATON. For example, in analogous structures, N–H⋯O bonds (2.8–3.0 Å) stabilize tapes along specific crystallographic axes .
  • π-π stacking : Calculate centroid-centroid distances (e.g., 3.5–3.7 Å) between aromatic rings to assess stacking contributions to 3D networks .
    • Data contradiction : Discrepancies in reported dihedral angles (e.g., 46.31° vs. 37.84°) may arise from substituent effects; use Hirshfeld surface analysis to quantify interaction contributions .

Q. What strategies are effective for resolving conflicting biological activity data in sydnone derivatives, such as antimicrobial vs. anti-inflammatory potency?

  • Methodology :

  • Dose-response assays : Conduct MIC (minimum inhibitory concentration) tests for antimicrobial activity (e.g., E. coli, S. aureus) and COX-2 inhibition assays for anti-inflammatory effects. Use positive controls (e.g., ciprofloxacin, ibuprofen) .
  • Structure-activity relationship (SAR) : Correlate electronic properties (Hammett σ values) of substituents (e.g., carboxymethyl vs. p-tolyl) with bioactivity trends. Carboxymethyl groups may enhance solubility but reduce membrane permeability .

Experimental Design Considerations

Q. How should researchers design crystallization trials to obtain high-quality single crystals of 3-(Carboxymethyl)sydnone derivatives?

  • Methodology :

  • Solvent selection : Use mixed solvents (e.g., 1,4-dioxane/water) to slow nucleation. For hygroscopic compounds, employ sealed capillaries under inert gas .
  • Temperature control : Optimize cooling rates (0.5–1.0°C/hour) using a Cryostream (e.g., 100 K) to minimize thermal motion and disorder .

Q. What computational methods are suitable for modeling the mesoionic character and reactivity of 3-(Carboxymethyl)sydnones?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) to calculate NPA charges and frontier molecular orbitals. The mesoionic sydnone ring exhibits high electrophilicity at C5 .
  • Reactivity prediction : Simulate nucleophilic attack at C5 using MD simulations to guide functionalization strategies .

Data Analysis Challenges

Q. How can researchers address outliers in crystallographic refinement (e.g., high Rint values) for sydnone derivatives?

  • Troubleshooting :

  • Data collection : Ensure completeness (>99%) and redundancy (>4) by adjusting φ/ω scan ranges. Use SADABS for absorption correction (Tmin/Tmax ≈ 0.92–0.94) .
  • Refinement : Omit outliers (e.g., reflections with I/σ(I) < 2) and apply restraints to disordered regions (e.g., dioxane solvent molecules) .

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